ethyl 2-amino-1-[3-(dimethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-[3-(dimethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound with a unique structure that combines a pyrroloquinoxaline core with an ethyl ester and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-[3-(dimethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-[3-(dimethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 2-amino-1-[3-(dimethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-[3-(dimethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloquinoxaline derivatives and related heterocyclic compounds. Examples include:
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
- 1-ethyl-3-(3-dimethylaminopropyl)urea
Uniqueness
What sets ethyl 2-amino-1-[3-(dimethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate apart is its specific combination of functional groups and structural features, which confer unique reactivity and biological activity. This makes it a valuable compound for a wide range of scientific and industrial applications .
Properties
IUPAC Name |
ethyl 2-amino-1-[3-(dimethylamino)propyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-4-25-18(24)14-15-17(21-13-9-6-5-8-12(13)20-15)23(16(14)19)11-7-10-22(2)3/h5-6,8-9H,4,7,10-11,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEGWKKHEUUERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCN(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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